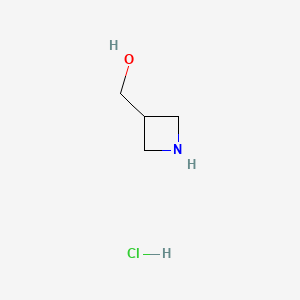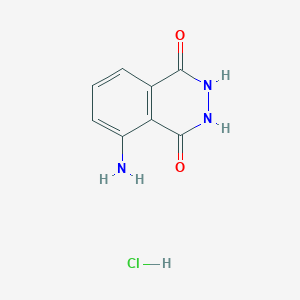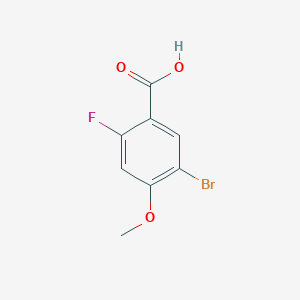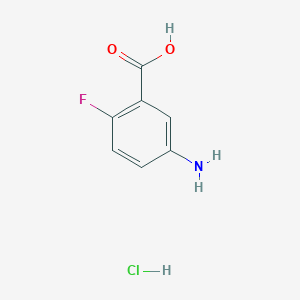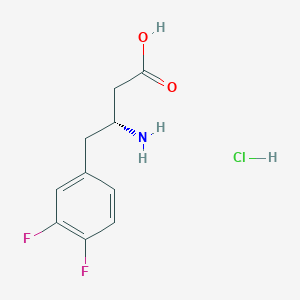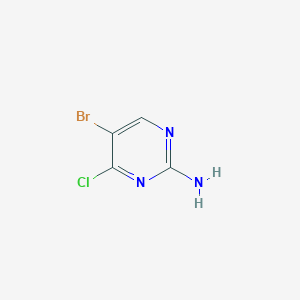
5-Bromo-4-chloropyrimidin-2-amine
Vue d'ensemble
Description
5-Bromo-4-chloropyrimidin-2-amine is a halogenated pyrimidine derivative that has garnered interest in the field of organic and medicinal chemistry due to its potential as a versatile synthetic intermediate. The presence of bromine and chlorine atoms on the pyrimidine ring makes it a reactive compound that can undergo various chemical transformations, leading to a wide array of substituted pyrimidines with potential biological activities .
Synthesis Analysis
The synthesis of halogenated pyrimidines, including this compound, often involves regioselective displacement reactions. For instance, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been shown to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, which can further react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines . Additionally, the synthesis of related compounds, such as 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization, demonstrating the reactivity of bromine in cyclization reactions . The synthesis of highly substituted pyrimidines from 4,6-dichloro-5-formylpyrimidine also highlights the reactivity of chlorinated pyrimidines in cyclization reactions .
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is often confirmed by X-ray crystallography analysis. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to crystallize in the monoclinic crystal system, with the presence of intramolecular hydrogen bonds contributing to the stability of the crystal structure . Similarly, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis, which is crucial for understanding the regiochemistry and reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound and related compounds is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For instance, the aminolysis of bromopyrimidines is reported to be more reactive compared to their chloro counterparts, indicating the higher reactivity of bromine in these reactions . The halogen functionalities also enable further diversification through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its crystalline nature and the presence of halogen atoms, which influence its solubility, melting point, and reactivity. The intramolecular and intermolecular hydrogen bonding observed in the crystal structures of related compounds suggest that similar interactions may affect the solubility and stability of this compound . The reactivity of the halogen atoms also plays a significant role in the compound's chemical behavior, as seen in the various reactions it can undergo .
Applications De Recherche Scientifique
Synthèse Organique
5-Bromo-4-chloropyrimidin-2-amine: est un intermédiaire précieux en synthèse organique. Sa structure halogénée en fait un bloc de construction polyvalent pour la construction de molécules plus complexes par le biais de diverses réactions de substitution. Il est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont répandus dans de nombreux produits pharmaceutiques .
Développement Pharmaceutique
Ce composé sert de précurseur dans le développement d'une large gamme de produits pharmaceutiques. En raison de sa similarité structurale avec les nucléotides, il est utilisé pour créer des analogues qui peuvent interférer avec les processus d'ADN ou d'ARN, ce qui est crucial dans la conception de médicaments anticancéreux et antiviraux .
Recherche Agrochimique
En recherche agrochimique, This compound est utilisé pour développer de nouveaux pesticides et herbicides. Sa capacité à se lier à diverses cibles biologiques permet aux chercheurs de créer des composés qui peuvent cibler sélectivement les ravageurs sans nuire aux cultures ou à l'environnement .
Science des Matériaux
Les propriétés uniques du composé sont explorées en science des matériaux pour la création de nouveaux matériaux présentant des caractéristiques électroniques ou photoniques spécifiques. Il peut être utilisé pour synthétiser des semi-conducteurs organiques ou comme dopant pour modifier les propriétés des matériaux existants .
Chimie Analytique
This compound: peut être utilisé comme étalon ou réactif en chimie analytique pour identifier ou quantifier d'autres substances. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation en spectroscopie et en chromatographie .
Cristallographie
Le composé est également important dans les études de cristallographie. Les chercheurs l'utilisent pour faire pousser des cristaux qui aident à comprendre les structures moléculaires et les interactions. Ces connaissances sont fondamentales dans la conception de médicaments et le développement de matériaux ayant les propriétés cristallines souhaitées .
Safety and Hazards
Orientations Futures
The future directions of research on 5-Bromo-4-chloropyrimidin-2-amine could involve further exploration of its derivatives. For instance, a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains . This suggests potential applications in the development of new antimicrobial agents.
Mécanisme D'action
Target of Action
5-Bromo-4-chloropyrimidin-2-amine is a chemical compound that primarily targets the cell proliferation pathways . It is used in the synthesis of 2-aminopyridine derivatives, which are known to inhibit cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of cell cycle progression and its inhibition can lead to the suppression of cell proliferation .
Mode of Action
The compound interacts with its targets by nucleophilic substitution reactions . It is used to synthesize novel derivatives that can inhibit CDK4 . The inhibition of CDK4 can lead to cell cycle arrest, thereby preventing the proliferation of cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK4, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell proliferation and growth .
Pharmacokinetics
The compound is known to bealmost insoluble in water , but soluble in some organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents.
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK4, the compound can induce cell cycle arrest, which can prevent the proliferation of cells . This makes it a potential candidate for the treatment of proliferative diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Exposure to light or inappropriate storage conditions could potentially affect its stability and efficacy .
Analyse Biochimique
Biochemical Properties
5-Bromo-4-chloropyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pyrimidine Schiff bases. These Schiff bases exhibit a range of biological activities, including antibacterial and antifungal properties . The compound interacts with various enzymes and proteins during these reactions. For instance, it has been shown to interact with cyclin-dependent kinase 4 (cdk4) inhibitors, which are used in the treatment of cell proliferative disorders . The nature of these interactions involves the inhibition of cdk4 activity, leading to the suppression of cell proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cdk4, thereby affecting the cell cycle and reducing cell proliferation . Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cdk4 activity, which is crucial for cell cycle progression . The compound binds to the active site of cdk4, preventing its interaction with cyclin D and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest and reduced cell proliferation. Additionally, this compound may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Over time, its effects on cellular function may change due to degradation or other factors. Long-term studies have shown that this compound can maintain its inhibitory effects on cdk4 activity, although the extent of inhibition may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cdk4 activity and reduces cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of pyrimidine derivatives. The compound interacts with enzymes such as cdk4, influencing metabolic flux and metabolite levels . Additionally, it may affect the activity of other enzymes involved in nucleotide metabolism, further impacting cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness. For example, its interaction with cdk4 in the nucleus can lead to targeted inhibition of cell cycle progression.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with cdk4 and other nuclear proteins . Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, enhancing its inhibitory effects on cell proliferation.
Propriétés
IUPAC Name |
5-bromo-4-chloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIZVRENCRAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647975 | |
| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044767-99-8 | |
| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloropyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)






